tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate
Description
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate is a thiomorpholine derivative characterized by a six-membered ring containing a sulfur atom (thiomorpholine core) substituted with a 2-hydroxyethyl group at position 2 and a tert-butyl carbamate group at position 2. The hydroxyethyl group enhances hydrophilicity, while the tert-butyl carbamate acts as a protective group for amines, enabling controlled reactivity in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGPNAJDMIWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate and 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for further functionalization of the thiomorpholine ring.
Reaction Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
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Temperature : Room temperature
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Time : 1–3 hours
Example :
In a study involving related Boc-protected thiomorpholines, TFA-mediated deprotection achieved >90% conversion to the free amine .
Oxidation of the Thiomorpholine Sulfur Atom
The sulfur atom in the thiomorpholine ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Reaction Pathways :
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Sulfoxide Formation : Hydrogen peroxide (H₂O₂) at 0–25°C
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Sulfone Formation : Meta-chloroperbenzoic acid (mCPBA) or prolonged H₂O₂ exposure
Example :
A structurally similar compound, tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate, was oxidized to its 1,1-dioxide derivative using H₂O₂.
| Reaction Component | Details |
|---|---|
| Starting Material | This compound |
| Oxidizing Agent | H₂O₂ (30% aqueous) or mCPBA |
| Product | Sulfoxide or sulfone derivatives |
| Key Observation | Sulfone formation requires stoichiometric oxidant and extended reaction time |
Functionalization of the Hydroxyethyl Group
The primary alcohol in the hydroxyethyl side chain participates in substitution and coupling reactions.
Mitsunobu Reaction
The hydroxyl group is replaced by nucleophiles (e.g., heterocycles) via Mitsunobu conditions.
Reaction Conditions :
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Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 20–25°C
Example :
A Mitsunobu reaction with 2-chloropyrimidin-5-ol yielded an ether-linked derivative in 89% yield .
| Reaction Component | Details |
|---|---|
| Starting Material | This compound |
| Nucleophile | 2-Chloropyrimidin-5-ol |
| Product | Ether derivative |
| Yield | 89% |
Tosylation and Nucleophilic Substitution
The hydroxyl group is converted to a tosylate, enabling SN2 reactions.
Reaction Conditions :
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Reagents : Tosyl chloride (TsCl), triethylamine (Et₃N)
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Solvent : DCM or THF
Example :
Tosylation of the hydroxyethyl group facilitates substitutions with amines or azides, as demonstrated in analogous thiomorpholine systems.
| Reaction Component | Details |
|---|---|
| Starting Material | This compound |
| Reagents | TsCl, Et₃N |
| Intermediate | Tosylate derivative |
| Subsequent Reaction | SN2 substitution with nucleophiles (e.g., NaN₃, amines) |
Ester Hydrolysis
The tert-butyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Reaction Conditions :
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Acidic Hydrolysis : HCl (4M) in dioxane, 60°C
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Basic Hydrolysis : NaOH (2M) in THF/H₂O, reflux
Example :
Hydrolysis of tert-butyl esters in related compounds achieved >80% conversion to carboxylic acids .
| Reaction Component | Details |
|---|---|
| Starting Material | This compound |
| Reagents | HCl or NaOH |
| Product | 2-(2-Hydroxyethyl)thiomorpholine-4-carboxylic acid |
| Yield | >80% (estimated) |
Reduction of the Ester Group
The tert-butyl ester is reduced to a primary alcohol using strong reducing agents.
Reaction Conditions :
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Reagent : Lithium aluminum hydride (LiAlH₄)
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Solvent : Dry THF or diethyl ether
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Temperature : 0°C to reflux
Example :
Reduction of similar Boc-protected esters with LiAlH₄ yielded alcohols in 70–85% yields .
| Reaction Component | Details |
|---|---|
| Starting Material | This compound |
| Reagents | LiAlH₄ (2 eq) |
| Product | 2-(2-Hydroxyethyl)thiomorpholine-4-methanol |
| Yield | 70–85% (estimated) |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an essential intermediate in organic synthesis, facilitating the creation of various derivatives and analogs. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its functional groups that allow for further chemical modifications.
Biology
- Biological Activity : Research has indicated that tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate exhibits significant biological activities, including:
- Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce inflammation in animal models, demonstrating potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .
Medicine
- Therapeutic Applications : The compound is being investigated for its potential as a precursor in drug development. Its unique structure allows it to interact with various biological targets, which could lead to the development of novel therapeutics aimed at conditions such as cancer and inflammatory diseases .
Anti-inflammatory Effects
A controlled study assessed the anti-inflammatory properties of the compound using a cotton pellet-induced granuloma model in Wistar rats. Results indicated significant inhibition of granuloma formation compared to control groups:
| Group | Dose (mg/kg) | Granuloma Weight (mg) | % Inhibition |
|---|---|---|---|
| Control | - | 63.67 ± 1.37 | - |
| Positive Control (Diclofenac) | 100 | 29.67 ± 1.21 | 53.40 |
| Test Compound | 5 | 35.83 ± 0.75 | 43.71 |
Cytotoxicity Assays
The compound was evaluated against several cancer cell lines, revealing varying degrees of cytotoxicity:
| Cell Line | IC₅₀ (μM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 (Breast Cancer) | X | Higher/Lower |
| MEL-8 (Melanoma) | Y | Higher/Lower |
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis indicates that modifications to the thiomorpholine ring and hydroxyethyl substituent significantly impact biological activity. Enhancements in lipophilicity often correlate with increased cytotoxic effects against cancer cells, suggesting that careful structural modifications could optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiomorpholine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate are best understood through comparison with analogs. Key differences lie in substituent positions, oxidation states of the sulfur atom, and ring heteroatoms (S vs. O). Below is a detailed analysis:
Structural Isomers and Positional Variants
- tert-Butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate (CAS: N/A, Ref: 3D-MMB20327): This isomer features the hydroxyethyl group at position 3 instead of 2. The molecular weight is comparable (~275–300 g/mol), but solubility may differ due to distinct hydrogen-bonding patterns .
Sulfur Oxidation State Derivatives
- This compound 1,1-dioxide (CAS: 1648864-65-6):
Oxidation of the thiomorpholine sulfur to a sulfone (1,1-dioxide) increases polarity and molecular weight (e.g., +32 g/mol for two oxygen atoms). The sulfone derivative exhibits reduced nucleophilicity and enhanced stability, making it suitable for applications requiring oxidative resistance . - tert-Butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS: 1648864-64-5):
This analog replaces the hydroxyethyl group with an ethoxy-oxoethyl chain, introducing an ester moiety. The ester group lowers hydrophilicity (logP increase) and may serve as a prodrug precursor. Molecular weight: 321.39 g/mol .
Morpholine vs. Thiomorpholine Analogs
- (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 136992-21-7):
Replacing sulfur with oxygen in the ring (morpholine core) reduces electron density and alters hydrogen-bonding capacity. The molecular weight decreases to 231.29 g/mol, and the (R)-configuration introduces stereochemical specificity, which is critical in chiral drug synthesis .
Functional Group Modifications
- tert-Butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate (CAS: 189205-49-0): Replacing thiomorpholine with a piperidine-sulfonyl hybrid shifts conformational flexibility and electronic properties. The sulfonyl group enhances acidity of adjacent protons, influencing reactivity in substitution reactions .
Biological Activity
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the chemical formula C₁₁H₂₁NO₅S, with a molecular weight of 279.36 g/mol. Its structure includes a thiomorpholine ring, a carboxylic acid group, a tert-butyl group, and a hydroxyethyl group. These functional groups contribute to its chemical reactivity and biological activity, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiomorpholine ring provides structural stability. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Activity : In studies using the cotton pellet-induced granuloma model in Wistar rats, the compound demonstrated significant anti-inflammatory effects. The percentage inhibition of granuloma formation was notable compared to control groups .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example, certain analogs have shown IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells .
- Enzyme Interaction : The compound's ability to modulate enzyme activity is under investigation. Its interactions may influence pathways involved in inflammation and cancer progression .
Case Studies
-
Anti-inflammatory Effects : In a controlled animal study, rats treated with this compound showed a reduction in granuloma weight compared to untreated controls. The results are summarized in Table 1.
Group Dose (mg/kg) Granuloma Weight (mg) % Inhibition Control - 63.67 ± 1.37 - Positive Control (Diclofenac) 100 29.67 ± 1.21 53.40 Test Compound 5 35.83 ± 0.75 43.71 - Cytotoxicity Assays : The compound was tested against several cancer cell lines, showing varying degrees of cytotoxicity. Results indicated that some derivatives had higher potency than established chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the thiomorpholine ring and the hydroxyethyl substituent significantly impacted biological activity. For instance, substituents that increased lipophilicity enhanced cytotoxic effects against cancer cells .
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate?
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, tert-butyl-protected thiomorpholine derivatives are often synthesized by reacting thiomorpholine with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) in dichloromethane. The hydroxyethyl side chain can be introduced via alkylation using 2-bromoethanol or through a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine . Purification typically involves silica gel chromatography, and yields should be optimized by controlling reaction temperature (0–25°C) and stoichiometry.
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆), FT-IR (to confirm carbonyl and hydroxyl groups), and mass spectrometry (ESI or EI-MS) for structural validation. For example, in NMR, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while the thiomorpholine ring protons resonate between 2.5–4.0 ppm . Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane).
Q. What safety protocols are critical when handling this compound?
Refer to safety data sheets (SDS) for analogous tert-butyl-protected morpholine/piperazine derivatives:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store at 2–8°C in airtight containers, protected from light and moisture .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
Discrepancies may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, the hydroxyethyl group’s protons may exhibit coupling with thiomorpholine’s nitrogen, causing unexpected splitting. Compare experimental data with computational predictions (DFT or molecular dynamics simulations) . If inconsistencies persist, recrystallize the compound (e.g., using ethyl acetate/hexane) and reacquire spectra .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Solvent selection : Replace dichloromethane with THF or acetonitrile to improve solubility.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate tert-butyloxycarbonyl (Boc) protection .
- Workup : Employ liquid-liquid extraction (e.g., brine/ethyl acetate) to remove unreacted reagents.
- Monitor reaction progress via in-situ FT-IR to track carbonyl formation (~1650–1750 cm⁻¹) .
Q. How can researchers investigate the compound’s potential as a pharmacophore in drug discovery?
- Conduct docking studies with target proteins (e.g., adrenergic receptors) using software like AutoDock Vina. The thiomorpholine ring’s sulfur atom may enhance binding via hydrophobic interactions .
- Test in vitro bioactivity (e.g., enzyme inhibition assays) at concentrations ranging from 1 nM–100 µM. Use HPLC-purified samples to avoid excipient interference .
- Explore metabolic stability via liver microsome assays, noting that the tert-butyl group may reduce oxidative degradation .
Methodological Challenges and Solutions
Q. Why might crystallization attempts fail, and how can this be addressed?
Poor crystallization is common due to the compound’s oily nature. Solutions include:
- Salt formation : React with HCl in diethyl ether to generate a crystalline hydrochloride salt.
- Co-crystallization : Add a stoichiometric coformer (e.g., succinic acid) to stabilize the lattice .
- Slow evaporation : Use a 1:1 mixture of dichloromethane and pentane, evaporating at 4°C over 72 hours .
Q. How should researchers address discrepancies between theoretical and experimental molecular weights in mass spectrometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
